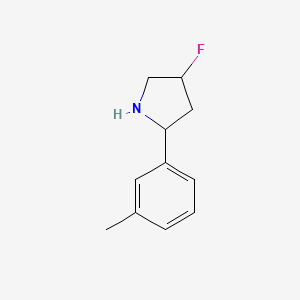

4-Fluoro-2-(3-methylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

4-fluoro-2-(3-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FN/c1-8-3-2-4-9(5-8)11-6-10(12)7-13-11/h2-5,10-11,13H,6-7H2,1H3 |

InChI Key |

SYPGUZIWFUVTCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC(CN2)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 2 3 Methylphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed to unequivocally assign the atomic connectivity and stereochemistry of 4-Fluoro-2-(3-methylphenyl)pyrrolidine.

The ¹H NMR spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region would likely display complex multiplets for the protons on the 3-methylphenyl ring. The methyl group on the phenyl ring would appear as a singlet. The protons on the pyrrolidine (B122466) ring, particularly those at positions 2, 3, 4, and 5, would exhibit distinct signals, with their multiplicities revealing adjacent proton and fluorine atoms. The proton at C2, being adjacent to the aromatic ring, would likely be a multiplet. The protons at C3 and C5 would also be multiplets due to coupling with neighboring protons. The proton at C4 would show a complex multiplet due to coupling with both protons and the fluorine atom. The N-H proton of the pyrrolidine ring would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.3 | Multiplet |

| Pyrrolidine-H (C2) | 4.1 - 4.3 | Multiplet |

| Pyrrolidine-H (C3) | 2.0 - 2.4 | Multiplet |

| Pyrrolidine-H (C4) | 5.1 - 5.3 | Multiplet (dt) |

| Pyrrolidine-H (C5) | 3.2 - 3.5 | Multiplet |

| Methyl-H | 2.3 - 2.4 | Singlet |

Note: Predicted data is generated based on computational models and may differ from experimental values.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the downfield region (around 110-145 ppm). The carbon atom attached to the fluorine (C4) would exhibit a large coupling constant (¹JCF), resulting in a doublet. The other pyrrolidine carbons (C2, C3, and C5) would appear in the aliphatic region. The methyl carbon of the 3-methylphenyl group would be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 138 - 145 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Pyrrolidine C2 | 60 - 65 |

| Pyrrolidine C3 | 35 - 40 |

| Pyrrolidine C4 | 90 - 95 (d, ¹JCF ≈ 170-180 Hz) |

| Pyrrolidine C5 | 45 - 50 |

Note: Predicted data is generated based on computational models and may differ from experimental values.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to a saturated carbon. The signal would be split into a multiplet due to coupling with the vicinal protons on C3, C4, and C5 of the pyrrolidine ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. Cross-peaks would be observed between adjacent protons in the pyrrolidine ring and within the aromatic system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyrrolidine and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections across quaternary carbons, such as the linkage between the pyrrolidine ring (via the C2 proton) and the 3-methylphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry of the molecule. For instance, NOE correlations could help establish the relative orientation of the 3-methylphenyl group and the fluorine atom with respect to the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. libretexts.org For this compound, the molecular formula is C₁₁H₁₄FN.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄FN |

| Calculated Exact Mass | 179.1110 |

| Measured Exact Mass | (Hypothetical) 179.1112 |

Note: The measured exact mass and mass error are hypothetical as no experimental data is available.

A plausible fragmentation pattern in an electron ionization (EI) mass spectrum would involve the initial loss of fragments from the pyrrolidine ring or the cleavage of the bond between the pyrrolidine and the phenyl ring. Key fragments could include the loss of a fluorine atom or the formation of a stable tropylium-like cation from the methylphenyl group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation pathways would provide insights into the molecule's connectivity.

Key fragmentation patterns expected for this compound would involve the cleavage of the pyrrolidine ring and bonds connecting the ring to the fluorinated phenyl group. Common fragmentation mechanisms for similar structures, such as other pyrrolidine derivatives, include:

α-Cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is a likely point of initial cleavage. This can lead to the formation of a stable iminium ion.

Ring Opening: The pyrrolidine ring can undergo cleavage at various points, leading to a series of product ions corresponding to the loss of small neutral molecules like ethene.

Loss of the Phenyl Group: Cleavage of the bond between the pyrrolidine ring and the 3-methylphenyl group would result in ions corresponding to each of these structural moieties. The charge could be retained on either fragment, depending on its stability.

Benzylic Cleavage: Fragmentation at the benzylic position is a common pathway, which would lead to the formation of a tropylium-like ion from the fluoromethylphenyl group.

The fragmentation pattern provides a structural fingerprint, allowing for the differentiation of isomers and the confirmation of the compound's identity. The study of related fluorinated and N-heterocyclic compounds shows that the presence and position of the fluorine and methyl groups on the aromatic ring would specifically influence the relative abundance of certain fragment ions. wvu.edunih.gov

Table 1: Hypothetical Key Fragmentation Data for this compound from MS/MS (Note: This table is illustrative and represents expected fragmentation patterns, not published experimental data.)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 180.1 | 109.1 | C₄H₈N | Cleavage and loss of the pyrrolidine moiety |

| 180.1 | 96.1 | C₆H₅F | Loss of the fluorophenyl group |

| 180.1 | 70.1 | C₇H₇F | Formation of the protonated pyrrolidine fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Aromatic C-H Stretching: The 3-methylphenyl group would exhibit C-H stretching vibrations typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine ring and the methyl group would show stretching vibrations in the 3000-2850 cm⁻¹ range.

N-H Stretching: As a secondary amine, the N-H bond in the pyrrolidine ring would produce a characteristic stretching band around 3400-3300 cm⁻¹, which can be broadened by hydrogen bonding.

C=C Stretching: The aromatic ring would have characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N bond of the pyrrolidine ring would have stretching vibrations typically found in the 1250-1020 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the 1250-1000 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is illustrative and based on typical frequency ranges for the functional groups.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

| N-H Stretch | 3400-3300 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-N Stretch | 1250-1020 | IR |

| C-F Stretch | 1250-1000 | IR (strong) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Determination of Absolute Configuration

Since the C2 position of the pyrrolidine ring is a chiral center, this compound exists as a pair of enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration as either (R) or (S). This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. mdpi.com In the absence of suitable crystals for X-ray analysis, other techniques like NMR spectroscopy with chiral solvating agents might be employed. mdpi.com

Analysis of Intermolecular Interactions and Packing

The crystal packing arrangement is dictated by intermolecular forces. For this compound, key interactions would likely include:

Hydrogen Bonding: The N-H group of the pyrrolidine ring can act as a hydrogen bond donor, while the fluorine atom and the nitrogen lone pair can act as acceptors. These interactions would play a significant role in the crystal lattice formation. researchgate.net

π-π Stacking: The aromatic 3-methylphenyl rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Analysis of the crystal structure would reveal how these forces direct the molecules to arrange themselves in the unit cell, influencing physical properties like melting point and solubility.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of the type of data obtained from X-ray crystallography.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.1, 5.8, 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 890.1 |

| Z | 4 |

| Key Interaction | N-H···F Hydrogen Bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted benzene (B151609) ring. The pyrrolidine moiety itself does not absorb significantly in the standard UV-Vis range (200-800 nm).

The expected electronic transitions for the 3-methylphenyl group are π → π* transitions. tanta.edu.eg These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The presence of the fluoro and methyl substituents, as well as the pyrrolidine ring, would cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. These shifts are influenced by the electronic effects of the substituents on the energy levels of the molecular orbitals. Typically, aromatic systems exhibit two main absorption bands: the E2-band (around 200-220 nm) and the B-band (around 250-270 nm), the latter of which shows fine vibrational structure. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol (Note: This table is illustrative and represents expected electronic transitions.)

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (E2-band) | ~210 | ~8,000 |

| π → π* (B-band) | ~265 | ~300 |

Computational Chemistry and Theoretical Studies on 4 Fluoro 2 3 Methylphenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict molecular structures and their relative energies. For 4-Fluoro-2-(3-methylphenyl)pyrrolidine, this involves identifying all possible stereoisomers and conformers.

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. The substituents—the fluoro group at the 4-position and the 3-methylphenyl group at the 2-position—can exist in different spatial orientations (axial or equatorial, cis or trans). DFT calculations can determine the energy of each of these conformations, allowing for the construction of a potential energy surface. The conformer with the lowest calculated energy corresponds to the most stable and, therefore, most abundant form of the molecule under given conditions. In fluorinated pyrrolidines, stereoelectronic effects, such as the gauche effect, can significantly influence the conformational equilibrium. nih.gov

Illustrative DFT-Calculated Relative Energies for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| trans-(2R,4S)-equatorial-phenyl | 0.00 | 75.2 |

| trans-(2R,4S)-axial-phenyl | 1.50 | 10.1 |

| cis-(2R,4R)-equatorial-phenyl | 0.85 | 14.7 |

| cis-(2R,4R)-axial-phenyl | 2.50 | 0.0 |

Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations. Actual values would require specific computational studies on the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making it a potential site for protonation or interaction with electrophiles. The fluorine atom, being highly electronegative, would also contribute to regions of negative potential. The aromatic ring may exhibit areas of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets or other reagents. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the HOMO is likely to be localized on the nitrogen atom and the π-system of the methylphenyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyrrolidine ring and the aromatic system, indicating potential sites for nucleophilic attack. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. nih.gov

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is illustrative. Specific values are dependent on the computational method and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis can quantify the stabilization energy associated with electron delocalization from an occupied NBO (a donor) to an unoccupied NBO (an acceptor). These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and structure.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of conformational changes and intermolecular interactions.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent. In the gas phase, the molecule's intrinsic conformational preferences are revealed. In solution, the simulations can show how interactions with solvent molecules influence the conformational equilibrium. For example, a polar solvent might stabilize a more polar conformer of the molecule. By tracking the changes in dihedral angles and distances between atoms over the course of a simulation, the flexibility of the pyrrolidine ring and the rotational freedom of the 3-methylphenyl group can be characterized. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other receptor.

Rotational Barriers and Steric Hindrance Assessment

The conformational flexibility of this compound is largely dictated by the rotational barrier around the C-C single bond connecting the pyrrolidine ring and the 3-methylphenyl group. Computational chemistry provides powerful tools to quantify this rotational energy barrier and assess the impact of steric hindrance.

Density Functional Theory (DFT) is a common method used to calculate the potential energy surface associated with the rotation around a specific dihedral angle. mdpi.com By systematically rotating the bond of interest and calculating the energy at each step, a rotational energy profile can be generated. The highest point on this profile corresponds to the transition state of the rotation, and its energy difference from the ground state (the most stable conformation) defines the rotational barrier. mdpi.combiomedres.us

For this compound, the primary steric interactions are between the hydrogen atoms on the pyrrolidine ring and the methyl group on the phenyl ring. These interactions are maximized when the two rings are coplanar (dihedral angle of 0°) and minimized when they are perpendicular (dihedral angle of 90°). The presence of the methyl group at the meta position and the fluorine atom on the pyrrolidine ring introduces asymmetry, leading to a complex energy profile. nih.gov Computational studies on similar substituted pyrrolidines have shown that steric hindrance can significantly influence reaction selectivity and the stability of different conformers. nih.govacs.org

Table 1: Representative Calculated Rotational Energy Barriers for the Phenyl-Pyrrolidine Bond This table presents hypothetical data to illustrate typical computational outputs. Actual values depend on the chosen level of theory and basis set.

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0 | 25.0 | Eclipsed (Transition State) |

| 45 | 5.2 | Gauche |

| 90 | 15.5 | Perpendicular (Transition State) |

| 120 | 0.0 | Gauche (Ground State) |

Theoretical Prediction of Spectroscopic Parameters

NMR Chemical Shift Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules, providing a powerful tool for structure verification and interpretation of experimental spectra. nih.govaps.org The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). mdpi.com

For this compound, the prediction of ¹H and ¹³C NMR spectra is complicated by the presence of the fluorine atom. Experimental studies on analogous compounds, such as 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, show that fluorine-carbon and fluorine-proton couplings lead to complex signal splitting and multiplets in the aromatic region of the spectra. mdpi.com

Highly accurate predictions require a careful choice of the DFT functional and basis set. mdpi.com Benchmark studies have shown that functionals like WP04 for ¹H and ωB97X-D for ¹³C can provide results with high correlation to experimental data. mdpi.com Furthermore, including solvent effects through models like the Polarizable Continuum Model (PCM) is crucial for accurately simulating the chemical environment in solution, where NMR experiments are typically performed. mdpi.comresearchgate.net The correlation between calculated and experimental shifts allows for unambiguous assignment of signals, which is especially valuable for complex molecules where spectral overlap is common. idc-online.comnih.gov

Table 2: Illustrative Correlation of Predicted vs. Experimental NMR Chemical Shifts (ppm) This table presents hypothetical data based on computational methodologies and experimental observations of similar fluorinated compounds. mdpi.commdpi.com

| Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Expected Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H (Pyrrolidine C2) | 4.15 | 4.10 | +0.05 |

| C (Phenyl C-F) | 162.8 (d, J=245 Hz) | 161.5 (d, J=248 Hz) | +1.3 |

| C (Phenyl C-CH3) | 139.5 | 138.9 | +0.6 |

| C (Pyrrolidine C4-F) | 91.2 (d, J=175 Hz) | 90.1 (d, J=178 Hz) | +1.1 |

Vibrational Frequency Prediction and Spectral Interpretation

Theoretical vibrational spectroscopy is a key computational tool for understanding the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies using DFT methods, such as B3LYP, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. To improve the correlation with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor. ajchem-a.com

The theoretical spectrum of this compound would exhibit characteristic vibrational modes. For instance, the C-F stretching vibration is expected in the 1270-1100 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. ajchem-a.com The analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or rocking of functional groups. mdpi.com This detailed assignment is invaluable for interpreting complex experimental FTIR and Raman spectra, where many peaks may overlap. researchgate.netupi.edu

Table 3: Representative Predicted Vibrational Frequencies and Assignments This table presents hypothetical data illustrating the results of a DFT vibrational analysis.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Vibrational Mode Assignment (PED) |

|---|---|---|---|

| 3180 | 3053 | ~3050 | Aromatic C-H Stretch |

| 3095 | 2971 | ~2970 | Aliphatic C-H Stretch |

| 1645 | 1610 | ~1612 | Aromatic C=C Stretch |

| 1285 | 1234 | ~1230 | C-F Stretch |

| 1190 | 1142 | ~1145 | C-N Stretch |

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Energy Barrier Calculations

Understanding the synthetic pathway to this compound requires a detailed elucidation of the reaction mechanism, including the characterization of all intermediates and transition states. Quantum chemical modeling is an essential tool for this purpose, allowing for the mapping of the entire potential energy surface of a reaction. rsc.org

The synthesis of substituted pyrrolidines often involves multi-step processes such as Michael additions followed by cyclization. rsc.orgnih.gov Computational chemists can model each step of a proposed mechanism to locate the transition state (a first-order saddle point on the energy surface) and calculate its energy. nih.gov The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of that reaction step. acs.org For example, studies on the formation of pyrrolidine rings have shown that the final cyclization step can have a very low energy barrier, sometimes as low as 11.9 kJ/mol, indicating a rapid and favorable ring-closing process. rsc.org By comparing the energy barriers of competing pathways, the most likely reaction mechanism and the factors controlling product selectivity can be determined. beilstein-journals.org

Table 4: Hypothetical Energy Profile for a Proposed Pyrrolidine Synthesis Step This table illustrates a typical output for a reaction pathway calculation, with energies relative to the reactants.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for C-C bond formation | +85.0 |

| Intermediate 1 | Acyclic Intermediate | -15.0 |

| TS2 | Transition State for Cyclization | +20.0 |

| Product | Cyclized Pyrrolidine Ring | -110.0 |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on reaction rates and mechanisms. Computational modeling can account for these effects in two primary ways: using implicit (continuum) models or explicit solvent models. acs.org

Biological Activity and Mechanistic Investigations of 4 Fluoro 2 3 Methylphenyl Pyrrolidine Analogs Preclinical Focus

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological function. For analogs of 4-fluoro-2-(3-methylphenyl)pyrrolidine, SAR studies explore the impact of modifying the fluorine position, substituting other parts of the molecule, and the role of stereochemistry.

Impact of Fluorine Position on Biological Profile

The position of the fluorine atom, both on the pyrrolidine (B122466) ring and the phenyl ring, can significantly alter a molecule's biological properties. Fluorine is a unique element in drug design due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can influence conformation, metabolic stability, and binding affinity.

Selective fluorination of the pyrrolidine ring is known to cause significant conformational changes that affect the structure and biological roles of the molecule. nih.gov The introduction of fluorine can induce specific stereoelectronic effects, such as the gauche effect, which can stabilize certain conformations of the pyrrolidine ring and thereby impact interactions with biological targets. nih.gov For example, in fluorinated proline derivatives, which share the fluoropyrrolidine core, the position and stereochemistry of the fluorine substituent can enhance the conformational stability of peptides they are incorporated into. nih.gov

The position of a fluorine substituent on an aromatic ring attached to a core scaffold can also dramatically affect potency. In studies of analogous compound series, such as 6-chloro-2-arylvinylquinolines, the placement of fluorine on the phenyl ring had a marked impact on antiplasmodial activity. An analog with a 4-fluoro substitution was found to be significantly more potent than its counterparts with 2-fluoro or 3-fluoro substitutions, highlighting that the fluorine position is a key determinant of biological efficacy. nih.gov

Table 1: Illustrative Example of Fluorine Position's Impact on Biological Activity in an Analog Series (Antimalarial Styrylquinolines)

| Compound Position | Phenyl Ring Substitution | EC₅₀ vs. Dd2 strain (nM) nih.gov |

|---|---|---|

| 29 | 4-Fluoro | 4.8 ± 2.0 |

| 31 | 3-Fluoro | 5.9 ± 1.4 |

This table illustrates the principle of how fluorine position on an aryl ring can impact biological activity in a related class of compounds.

Influence of Phenyl and Pyrrolidine Ring Substitutions

Beyond the fluorine atom, substitutions on both the phenyl and pyrrolidine rings are critical for modulating the biological activity of this class of compounds.

On the phenyl ring, the electronic and spatial properties of substituents play a significant role in antimicrobial potency. nih.gov For instance, in studies of arylfluoroquinolones, a p-fluorophenyl or p-hydroxyphenyl group at a key position was found to confer the greatest antibacterial potency. nih.gov Similarly, in other heterocyclic scaffolds, replacing a fluorine atom with a chlorine atom or a trifluoromethyl group on the benzene (B151609) ring led to potent activity against various biological targets. nih.gov However, introducing multiple substituents, such as a disubstituted fluorinated phenyl ring, can sometimes lead to a significant loss of potency. nih.gov

Modifications to the pyrrolidine ring itself are also a key area of investigation. Chiral pyrrolidinyl units are important components in many biologically active compounds. researchgate.net In the development of spirooxindole-based MDM2 inhibitors, which feature a pyrrolidine core, substitutions on the pyrrolidine ring were shown to be critical for binding affinity. Introducing a methyl or ethyl group on the nitrogen of the pyrrolidine core resulted in compounds with very high potency. acs.org Furthermore, substitutions at other positions, such as the introduction of two methyl groups at the 4-position, also yielded highly potent compounds. acs.org

Table 2: Example of Pyrrolidine Core Substitutions on MDM2 Binding Affinity

| Compound | Substitution on Pyrrolidine Core | MDM2 Kᵢ (nM) acs.org |

|---|---|---|

| 6 | Unsubstituted (reference) | 2.3 |

| 15 | Two methyl groups at C-4 | <1 |

| 59 | Methyl group on pyrrolidine nitrogen | 0.5 |

Data represents findings from a study on spirooxindole-based compounds containing a pyrrolidine core, illustrating the impact of ring substitutions.

Stereochemical Effects on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often has a profound impact on biological activity. nih.gov Since most biological targets, such as enzymes and receptors, are chiral, they often interact differently with different stereoisomers of a drug molecule. The pyrrolidine ring structure is a common feature in many natural and synthetic compounds, and its chemical and biological properties are highly dependent on the relative stereochemistry of its substituents. nih.gov

Table 3: The Role of Stereochemistry in Biological Activity (Example: 3-Br-Acivicin Isomers)

| Isomer | Stereochemistry | Antimalarial Activity (IC₅₀ vs. D10 strain) nih.gov | PfGAPDH Enzyme Inhibition nih.gov |

|---|---|---|---|

| 1a | (5S, αS) | < 10 µM | > 50% |

| 1b | (5R, αS) | Inactive | Inactive |

| 1c | (5S, αR) | < 10 µM | Inactive |

This table exemplifies the critical role of stereochemistry, where only specific isomers show significant biological activity.

Investigation of Potential Biological Targets and Mechanisms of Action

Identifying the specific biological targets of a compound is essential for understanding its mechanism of action and for its further development as a potential therapeutic agent. For analogs of this compound, this involves a range of preclinical assays designed to screen for interactions with various enzymes and receptors.

Enzyme Inhibition Assays (e.g., Kinases: CDK, EGFR, VEGFR, MAP kinases)

Many drugs exert their effects by inhibiting the activity of specific enzymes. Pyrrolidine-containing scaffolds have been investigated as inhibitors for a wide range of enzymes. For example, a novel series of thiosemicarbazones based on a 4-pyrrolidinyl-benzaldehyde core were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. rsc.org Several of these compounds exhibited potent inhibition of DHFR, with IC₅₀ values in the low micromolar range. rsc.org

Kinases are another major class of enzymes frequently targeted in drug discovery. Fragment-based screening has been used to identify quinazolinone-based inhibitors of inositol hexakisphosphate kinase (IP6K). nih.gov Structure-activity relationship studies of these inhibitors, which included analogs with fluoro substitutions, led to the development of compounds with submicromolar potency. nih.gov Other studies have identified compounds containing a fluoro-methylphenyl group that effectively inhibit Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair, with IC₅₀ values in the nanomolar range. nih.gov

Table 4: Example of Enzyme Inhibition by Pyrrolidine-based Analogs (DHFR Inhibitors)

| Compound | Substituent on Thiosemicarbazone | DHFR Inhibition IC₅₀ (µM) rsc.org |

|---|---|---|

| 5a | Phenyl | 20.45 ± 0.52 |

| 5d | 4-Chlorophenyl | 12.37 ± 0.48 |

| 5g | 4-Nitrophenyl | 15.12 ± 0.41 |

This table provides examples of the inhibitory potency of pyrrolidine-derived compounds against the enzyme DHFR.

Receptor Modulation Studies (e.g., Dopamine D₂ Receptor, Serotonin 5-HT₆ Receptor, GABAA α5 Subunit)

In addition to enzymes, membrane-bound receptors are key targets for therapeutic intervention. Pyrrolidine-based structures have been explored for their ability to modulate the activity of various receptors, particularly those in the central nervous system (CNS).

One area of investigation has been the development of modulators for metabotropic glutamate receptors (mGluRs), which are involved in several CNS disorders. nih.gov Researchers have designed and synthesized radiolabeled negative allosteric modulators (NAMs) for the mGlu₂ receptor based on a scaffold that includes a pyrrolidine-related dione moiety. nih.gov While the specific compound showed limited brain uptake in initial studies, in vitro experiments confirmed its specific binding to the target receptor, providing a basis for the development of a new generation of CNS-acting agents. nih.gov The ability of pyrrolidine analogs to interact with specific receptor subtypes highlights their potential for developing drugs with targeted actions on neurotransmitter systems.

Molecular Binding Affinity Studies

The inclusion of fluorine in drug candidates, particularly within a pyrrolidine scaffold, can substantially influence molecular binding affinity. Fluorine's high electronegativity can lead to favorable orthogonal multipolar interactions, such as between a carbon-fluorine (C-F) bond and a protein backbone carbonyl group (C=O), which can significantly enhance ligand binding. acs.org Furthermore, the strategic placement of fluorine on an aromatic ring can alter its electronic properties, potentially improving crucial π-π stacking interactions within a protein's active site. researchgate.net

While specific binding affinity values (e.g., Ki, IC50) for this compound are not documented, studies on analogous structures highlight the potency that can be achieved with the pyrrolidine motif. For instance, a series of pyrrolidine derivatives developed as Mcl-1 inhibitors demonstrated high affinity, with one compound showing a Ki value of 0.077 μM. nih.gov Similarly, (S)-pyrrolidine analogs designed as CXCR4 chemokine receptor antagonists have shown excellent binding affinity, with IC50 values as low as 79 nM. nih.gov

In the context of synthetic cathinones, which share the phenyl-pyrrolidine substructure, halogenation is known to increase potency. Analogs such as 4-fluoro-α-pyrrolidinovalerophenone (4F-α-PVP) are expected to inhibit monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—with higher affinity than their non-halogenated counterparts, a factor that may contribute to their stimulant effects. nih.gov

In Vitro Cellular Studies

Cell-based assays provide critical information on how a compound affects cellular signaling pathways. Research on the analog 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has demonstrated significant activity in modulating inflammatory pathways. nih.govnih.gov FPP was found to inhibit the activation of key transcription factors, including nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), when stimulated by Toll-like receptor (TLR) agonists. nih.gov

This inhibitory effect extends to the downstream expression of pro-inflammatory genes. FPP treatment suppressed the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10 (IP-10). nih.gov Mechanistic studies revealed that FPP exerts its effects at the receptor level by suppressing the lipopolysaccharide (LPS)-induced dimerization of Toll-like receptor 4 (TLR4), a critical step in the activation of downstream inflammatory signaling. nih.gov These findings suggest that fluorinated phenylpyrrolidine scaffolds have the potential to modulate immune and inflammatory responses.

Generally, such investigations are conducted using advanced microscopy and spectrometry techniques. Confocal laser scanning microscopy and flow cytometry are commonly employed to visualize and quantify the internalization of fluorescently labeled compounds into cells. nih.govnih.govresearchgate.net These methods can reveal the efficiency of uptake and provide clues about the mechanism, such as whether it occurs via passive diffusion or an active process like endocytosis. nih.gov The chemical properties of a molecule, including its lipophilicity and charge, heavily influence its ability to cross the cell membrane, a factor that is critical for intracellular target engagement. mdpi.com

Incubation studies with human hepatocytes are a standard preclinical method for investigating the metabolic fate of new chemical entities. Research on the closely related cathinone analog, 4'-fluoro-α-pyrrolidinovalerophenone (4F-α-PVP), using pooled human hepatocytes, demonstrated that the compound undergoes extensive metabolism. After a three-hour incubation period, the signal for the parent 4F-α-PVP compound was reduced to just 29% of its initial level, indicating significant biotransformation. nih.gov

In the hepatocyte model, 4F-α-PVP was converted into numerous metabolites, primarily through Phase I reactions. nih.gov Eleven distinct metabolites were identified, with the major metabolic transformations involving modifications to the pyrrolidine ring and the β-keto group. No Phase II metabolites (e.g., glucuronides) were reported in this particular study. nih.gov

The primary metabolic pathways identified for 4F-α-PVP were:

Pyrrolidinyl Dihydroxylation: The addition of two hydroxyl groups to the pyrrolidine ring. nih.gov

β-Ketoreduction: The reduction of the ketone group to a secondary alcohol, forming a hexanol metabolite. nih.gov

Pyrrolidinyl Oxidation (γ-Lactam Formation): Oxidation of the pyrrolidine ring at the carbon adjacent to the nitrogen, forming a 2'-keto-pyrrolidinyl metabolite, which is a γ-lactam. nih.gov

Combined Reactions: Metabolites were also formed through a combination of the above pathways, such as simultaneous β-ketoreduction and pyrrolidinyl oxidation. nih.gov

Table 1: Major Phase I Metabolites of the Analog 4F-α-PVP Identified in Human Hepatocyte Incubations. nih.gov

| Metabolite Class | Biotransformation | Resulting Moiety |

| Dihydroxy Metabolite | Pyrrolidinyl Dihydroxylation (+2O) | Dihydroxy-pyrrolidinyl |

| Alcohol Metabolite | β-Ketoreduction (+2H) | Hexanol |

| Lactam Metabolite | Pyrrolidinyl Oxidation (+O, -2H) | 2'-keto-pyrrolidinyl |

| Combination Metabolite | β-Ketoreduction & Pyrrolidinyl Oxidation | 2'-keto-pyrrolidinyl-hexanol |

The metabolism of most xenobiotics is mediated by the cytochrome P450 (CYP) superfamily of enzymes. While the specific CYP isozymes responsible for the metabolism of 4F-α-PVP were not identified in the hepatocyte study, research on other fluoropyrrolidine-containing molecules provides strong indications of likely enzymatic pathways.

Studies on a class of fluoropyrrolidine dipeptidyl peptidase-IV (DPP-IV) inhibitors found that the metabolic activation of the fluoropyrrolidine ring was catalyzed primarily by CYP3A1 and CYP3A2 in rat models. This process involved sequential oxidation and defluorination events. The involvement of the CYP3A subfamily is significant, as CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver.

Metabolic Fate Investigations in Preclinical In Vitro Models (e.g., Hepatocyte Incubation Studies)

In Vivo Preclinical Exploratory Studies (non-human models, focusing on biological effects)

Comprehensive searches for in vivo studies focusing on the biological effects of this compound analogs have not produced specific research findings. The scientific community awaits publications that would shed light on the compound's interactions within a living organism.

There is currently no published research detailing the assessment of how this compound or its analogs modulate neurotransmitter systems in rodent models. Information regarding its potential effects on key neurotransmitters such as dopamine, serotonin, or norepinephrine is not present in the available scientific literature.

Similarly, data from behavioral phenotyping studies in animal models for this compound analogs are absent from the public domain. As a result, there are no findings to report on its potential for cognitive enhancement or its effects on locomotor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.